methyl 4-formylnaphthalene-2-carboxylate
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Overview
Description
Methyl 4-formylnaphthalene-2-carboxylate is an organic compound with the molecular formula C13H10O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both a formyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-formylnaphthalene-2-carboxylate can be synthesized through several methods. One common approach involves the formylation of methyl naphthalene-2-carboxylate using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 4-position of the naphthalene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Vilsmeier-Haack reactions with optimized conditions to ensure high yield and purity. The reaction mixture is usually subjected to rigorous purification processes, including recrystallization and chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-formylnaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthalene ring can be further functionalized.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophiles such as halogens (Br2, Cl2) or nitronium ions (NO2+).
Major Products:
Oxidation: Methyl 4-carboxynaphthalene-2-carboxylate.
Reduction: Methyl 4-hydroxymethylnaphthalene-2-carboxylate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-formylnaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of aromatic substitution reactions.
Biology: The compound can be used in the development of fluorescent probes due to its aromatic structure, which can exhibit fluorescence under certain conditions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may utilize this compound.
Industry: It can be used in the production of dyes, pigments, and other materials that require aromatic compounds as precursors.
Mechanism of Action
The mechanism of action of methyl 4-formylnaphthalene-2-carboxylate depends on its specific application. In chemical reactions, the formyl group and carboxylate ester group can participate in various transformations, influencing the reactivity and stability of the compound. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Methyl naphthalene-2-carboxylate: Lacks the formyl group, making it less reactive in certain chemical transformations.
4-Formylnaphthalene-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxylate ester, affecting its solubility and reactivity.
Naphthalene-2-carboxaldehyde: Lacks the ester group, which influences its chemical behavior and applications.
Uniqueness: Methyl 4-formylnaphthalene-2-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester group on the naphthalene ring. This dual functionality allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 4-formylnaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c1-16-13(15)10-6-9-4-2-3-5-12(9)11(7-10)8-14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKMCODHSKKSIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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